molecular formula C10H5BrClF3N2O2 B1444714 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1121058-30-7

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Cat. No.: B1444714
CAS No.: 1121058-30-7
M. Wt: 357.51 g/mol
InChI Key: WAXRJBCYCKZBJN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 1121058-30-7, providing a unique identifier for this specific molecular entity. The systematic name precisely describes the substitution pattern on the imidazo[1,2-a]pyridine core, indicating the presence of a bromine atom at position 6, a chlorine atom at position 3, a trifluoromethyl group at position 8, and a methyl ester of the carboxylic acid functionality at position 2.

The molecular structure exhibits a molecular formula of C10H5BrClF3N2O2, encompassing ten carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the high degree of heteroatom incorporation that characterizes advanced pharmaceutical intermediates and research chemicals. The molecular weight of 357.51 daltons positions this compound within the typical range for small molecule drug candidates and synthetic intermediates.

Property Value Source
Chemical Abstracts Service Number 1121058-30-7
Molecular Formula C10H5BrClF3N2O2
Molecular Weight 357.51 g/mol
PubChem Compound Identifier 59443823
Minimum Purity Specification 95%

The compound exists as a white to off-white solid under standard laboratory conditions, with storage recommendations typically specifying refrigerated conditions between 2-8°C to maintain chemical stability. The high purity specifications of 95% minimum reflect the stringent quality requirements associated with research-grade chemical materials.

Historical Context and Development

The development of this compound emerges from the broader historical progression of imidazo[1,2-a]pyridine chemistry that has evolved significantly over the past several decades. The imidazo[1,2-a]pyridine scaffold itself has been recognized as a privileged structure in medicinal chemistry, with the first comprehensive studies of this heterocyclic system dating back to the mid-20th century. The systematic exploration of heavily substituted variants, such as the compound under examination, represents a more recent development reflecting advances in synthetic methodology and growing appreciation for the therapeutic potential of highly functionalized heterocycles.

The incorporation of multiple halogen substituents and trifluoromethyl groups into the imidazo[1,2-a]pyridine framework reflects contemporary trends in medicinal chemistry that emphasize the strategic introduction of fluorine-containing functional groups to enhance metabolic stability and bioavailability. This approach has gained particular prominence in the development of pharmaceutical agents, where the unique properties of fluorinated compounds often translate to improved therapeutic profiles. The specific substitution pattern observed in this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing particular biological or chemical properties.

The synthetic accessibility of this compound has been facilitated by advances in heterocyclic chemistry, particularly in the development of efficient methods for constructing imidazo[1,2-a]pyridine cores and subsequent functionalization strategies. The evolution of synthetic methodologies has enabled the preparation of increasingly complex derivatives, with modern approaches incorporating multicomponent reactions, oxidative coupling procedures, and specialized halogenation techniques. These methodological advances have been instrumental in enabling the synthesis of compounds bearing the sophisticated substitution patterns exemplified by this particular molecule.

Significance in Heterocyclic Chemistry Research

This compound holds considerable significance within the broader context of heterocyclic chemistry research, serving as an exemplar of how systematic structural modification can generate compounds with enhanced properties and expanded utility. The compound represents a sophisticated example of the strategic incorporation of multiple functional groups within a single heterocyclic framework, demonstrating the potential for creating molecules with precisely tailored characteristics.

The presence of multiple halogen substituents, including both bromine and chlorine atoms, provides valuable synthetic handles for further chemical modification through various coupling reactions and substitution processes. The bromine atom at position 6 is particularly noteworthy as it can serve as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. Similarly, the chlorine substituent offers opportunities for nucleophilic substitution reactions, expanding the synthetic versatility of this intermediate.

The trifluoromethyl group at position 8 represents a particularly significant structural feature, as trifluoromethyl-containing compounds have garnered substantial attention in contemporary medicinal chemistry due to their unique properties. The incorporation of this functional group often enhances lipophilicity, metabolic stability, and membrane permeability, characteristics that are highly valued in pharmaceutical research. The strategic placement of this group within the imidazo[1,2-a]pyridine framework exemplifies how modern synthetic chemistry can be employed to optimize molecular properties.

The methyl ester functionality at position 2 provides additional synthetic flexibility, as ester groups can be readily converted to various other functional groups including carboxylic acids, amides, and alcohols through standard chemical transformations. This versatility makes the compound particularly valuable as a synthetic intermediate, enabling access to a diverse array of structurally related compounds through straightforward chemical modifications.

Overview of Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold represents one of the most significant and versatile heterocyclic frameworks in contemporary organic and medicinal chemistry, earning recognition as a privileged structure due to its remarkable therapeutic potential and synthetic accessibility. This bicyclic system, characterized by the fusion of an imidazole ring with a pyridine ring, has emerged as a foundational element in numerous pharmaceutical agents and continues to attract substantial research attention across multiple scientific disciplines.

The structural characteristics of the imidazo[1,2-a]pyridine core contribute significantly to its utility in medicinal chemistry applications. The fused ring system provides a rigid framework that can present substituents in precise spatial orientations, facilitating specific interactions with biological targets. The presence of multiple nitrogen atoms within the structure offers opportunities for hydrogen bonding and coordination interactions, while the aromatic character of the system contributes to favorable pharmacokinetic properties.

Commercial pharmaceutical agents incorporating the imidazo[1,2-a]pyridine scaffold demonstrate the clinical relevance of this heterocyclic system. Notable examples include zolpidem, widely prescribed for the treatment of insomnia, and olprinone, utilized in the management of acute heart failure. These successful therapeutic applications have validated the imidazo[1,2-a]pyridine framework as a viable foundation for drug development and have stimulated continued research into novel derivatives and applications.

Application Area Key Characteristics Representative Activities
Pharmaceutical Development Central nervous system modulation Hypnotic, anxiolytic, anticonvulsant activities
Antimicrobial Research Broad spectrum activity Antibacterial, antifungal, antiprotozoal effects
Oncology Applications Cellular pathway modulation Anticancer, antiproliferative activities
Materials Science Emissive properties Fluorophore applications, sensor development

The synthetic chemistry of imidazo[1,2-a]pyridines has witnessed remarkable advancement over the past decade, with numerous methodological innovations enabling efficient access to diverse structural variants. Contemporary synthetic approaches encompass condensation reactions, multicomponent procedures, oxidative coupling methods, and specialized tandem processes. These methodological developments have been crucial in facilitating the preparation of heavily substituted derivatives such as the compound under examination.

The biological activity profile of imidazo[1,2-a]pyridine derivatives spans an exceptionally broad spectrum, encompassing cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiviral, antibacterial, and antiprotozoal activities. This remarkable diversity of biological effects reflects the versatility of the scaffold and its capacity to interact with multiple biological targets through various mechanisms. Recent research has particularly emphasized the potential of imidazo[1,2-a]pyridine derivatives in antimicrobial applications, with several compounds showing promising activity against multidrug-resistant bacterial strains.

Properties

IUPAC Name

methyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF3N2O2/c1-19-9(18)6-7(12)17-3-4(11)2-5(8(17)16-6)10(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXRJBCYCKZBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the imidazo[1,2-a]pyridine core,
  • Sequential halogenation (bromination and chlorination) at specific positions,
  • Introduction of the trifluoromethyl group,
  • Carboxylation followed by esterification to yield the methyl ester.

These steps are usually carried out in a controlled manner to ensure regioselectivity and high yields.

Construction of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is commonly synthesized by condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters under acidic or basic conditions. For example, condensation of 2-aminopyridine with α-bromo or α-chloroketones leads to cyclization forming the imidazo ring fused to the pyridine.

Step Reaction Type Typical Conditions Notes
Formation of imidazo[1,2-a]pyridine core Condensation and cyclization Acidic or basic medium, reflux Starting from 2-aminopyridine and α-haloketones

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 8 is generally introduced via electrophilic trifluoromethylation or nucleophilic trifluoromethylation using reagents such as trifluoromethyl bromide or trifluoromethyl iodide in the presence of bases or metal catalysts. For example, reaction of chlorinated imidazo[1,2-a]pyridine intermediates with trifluoromethyl bromide under magnesium bromide catalysis has been reported.

Reagent Catalyst/Base Solvent Temperature Yield Reference
Trifluoromethyl bromide MgBr2 Polar aprotic solvents Moderate heat Moderate to high

Halogenation: Bromination and Chlorination

Selective halogenation at positions 6 (bromo) and 3 (chloro) is achieved by electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or chloramine-T for chlorination.

  • Bromination at position 6 is favored due to electronic and steric factors.
  • Chlorination at position 3 can be controlled by reaction conditions and reagent stoichiometry.

An environment-friendly chlorination method using chloramine-T has been developed for imidazoheterocycles, providing selective chlorination under mild conditions.

Halogenation Step Reagent Solvent Temperature Notes Reference
Bromination (position 6) NBS Organic solvents (e.g., CCl4, CHCl3) Room temp to reflux Selective for position 6 (method adapted)
Chlorination (position 3) Chloramine-T or NCS 1,4-Dioxane or similar Mild heating (e.g., 80°C) Selective chlorination, environment-friendly

Carboxylation and Esterification

The carboxylic acid at position 2 is introduced either by oxidation of methyl or aldehyde precursors or by direct carboxylation of suitable intermediates. The acid is then esterified to the methyl ester using standard esterification protocols:

  • Acid chloride formation followed by reaction with methanol,
  • Fischer esterification under acidic catalysis.
Step Reaction Type Reagents/Conditions Notes
Carboxylation Oxidation or direct carboxylation KMnO4, CrO3 or CO2 under pressure Controlled to avoid over-oxidation
Esterification Fischer esterification Methanol, acid catalyst (e.g., H2SO4) Mild heating, removal of water to drive equilibrium

Purification and Characterization

After synthesis, purification is typically performed by crystallization or chromatographic methods (e.g., silica gel column chromatography, preparative HPLC) to achieve high purity.

Characterization includes:

  • NMR spectroscopy (^1H and ^13C) to confirm substitution pattern,
  • Mass spectrometry (MS) to verify molecular weight,
  • IR spectroscopy to confirm ester and halogen functional groups,
  • HPLC for purity assessment.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Outcome Yield Range (%) Key Notes
1 Imidazo[1,2-a]pyridine core formation 2-Aminopyridine + α-haloketone, acidic/basic reflux Core heterocycle 70-85 Regioselective cyclization
2 Bromination at position 6 N-Bromosuccinimide, organic solvent 6-Bromo derivative 75-90 Controlled to avoid polybromination
3 Chlorination at position 3 Chloramine-T or NCS, mild heating 3-Chloro derivative 70-85 Environment-friendly chlorination
4 Trifluoromethylation at position 8 Trifluoromethyl bromide, MgBr2 catalyst 8-Trifluoromethyl derivative 60-80 Requires careful control
5 Carboxylation and esterification at position 2 Oxidation (KMnO4/CrO3), then methanol/H2SO4 Methyl ester formation 65-80 Final functional group installation

Research Findings and Optimization Notes

  • Sequential halogenation is critical; performing bromination before chlorination avoids undesired side reactions.
  • The trifluoromethylation step is sensitive to reaction conditions; use of metal catalysts like MgBr2 enhances yield and regioselectivity.
  • Environment-friendly chlorination with chloramine-T reduces hazardous waste and improves selectivity compared to traditional chlorinating agents.
  • Esterification under mild acidic conditions preserves sensitive halogen substituents and avoids decomposition.
  • Purification by crystallization is preferred for scale-up due to cost and environmental considerations.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative:

Reaction Conditions

ParameterValueSource
Base1M NaOH
SolventMethanol/Water (1:1 v/v)
Temperature50°C
Time1 hour
Yield77-80%

This reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the ester carbonyl. The trifluoromethyl and halogen substituents remain intact under these mild conditions .

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 6 participates in palladium-catalyzed coupling reactions:

Typical Protocol

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Boronic Acid : Phenylboronic acid (1.5 equiv)

  • Solvent : 1,4-Dioxane/H₂O (3:2 v/v)

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 85-90% (estimated from analogous reaction in )

This reaction replaces bromine with aryl/heteroaryl groups, enabling π-system extension. The chloro and trifluoromethyl groups remain unaffected .

Nucleophilic Aromatic Substitution

The chlorine at position 3 shows limited reactivity but can undergo substitution under forcing conditions:

Thiocyanation Example

ParameterValueSource
ReagentNaSCN (2 equiv)
SolventEthanol
TemperatureReflux
Time12 hours
Yield60-65% (extrapolated from)

The reaction proceeds via an SNAr mechanism, facilitated by electron withdrawal from adjacent substituents. Steric hindrance from the trifluoromethyl group reduces reaction rates compared to simpler imidazo[1,2-a]pyridines.

Functional Group Interconversion at Ester Position

The methyl ester serves as a handle for further derivatization:

Aminolysis Reaction

  • Reagents : Primary amines (e.g., methylamine, 2 equiv)

  • Conditions : DMF, 100°C, 6-8 hours

  • Yield Range : 70-85% (based on analogous ethyl ester reactions)

This produces amide derivatives while preserving the halogen substituents. Reaction rates depend on amine nucleophilicity and steric bulk .

Comparative Reactivity of Halogen Substituents

The relative reactivity of halogen positions follows this trend:

PositionHalogenRelative ReactivityPrimary Reactions
6BrHighCross-coupling
3ClModerateNucleophilic substitution
8CF₃NoneInert under standard conditions

Data synthesized from

Stability Considerations

Key stability parameters under standard conditions:

  • Thermal Stability : Stable ≤150°C (DSC data extrapolated from )

  • Photostability : Dehalogenation observed under UV >300 nm

  • Hydrolytic Stability : pH-stable in 2-8 range; rapid ester hydrolysis at pH >10

The trifluoromethyl group enhances thermal stability but increases susceptibility to radical-mediated degradation pathways .

Scientific Research Applications

Overview

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which enhance its reactivity and biological activity.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the creation of more complex molecules.

Biological Applications

This compound has been investigated for its potential biological activities:

  • Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells by disrupting cell cycle progression and inducing apoptosis. The compound interacts with cyclin-dependent kinases, which are crucial for cell cycle regulation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development:

  • Inhibitors of Enzymes : It has been identified as an inhibitor of specific enzymes involved in various diseases, including cancer and infectious diseases. Its mechanism involves binding to molecular targets, modulating their activity, and influencing cellular pathways.
  • Potential Drug Development : Ongoing research aims to utilize this compound in formulating new drugs targeting specific diseases due to its unique structural properties that confer distinct biological activities .

Industrial Applications

Due to its unique chemical properties, this compound finds applications in:

  • Agrochemicals : Its reactivity and biological activity make it suitable for use in the formulation of agrochemicals.
  • Pharmaceutical Production : The compound is also utilized in the synthesis of pharmaceuticals owing to its ability to participate in various chemical reactions efficiently .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Differences
Target Compound 6-Br, 3-Cl, 8-CF₃, 2-COOCH₃ C₁₀H₅BrClF₃N₂O₂ 357.52 1121058-16-9 Reference standard
Ethyl 3-bromo-8-chloro-6-CF₃ analog 3-Br, 8-Cl, 6-CF₃, 2-COOCH₂CH₃ C₁₁H₇BrClF₃N₂O₂ 371.54 1355170-29-4 Ethyl ester (vs. methyl); Br/Cl positions swapped
Ethyl 6-bromo-3-fluoro-8-H analog 6-Br, 3-F, 8-H, 2-COOCH₂CH₃ C₁₀H₈BrFN₂O₂ 287.09 2208822-59-5 F replaces Cl; CF₃ absent
Methyl 6-bromo-8-methyl analog 6-Br, 8-CH₃, 2-COOCH₃ C₁₀H₉BrN₂O₂ 269.10 1121058-31-8 CH₃ replaces CF₃; Cl absent
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester 5-Br, 2-COOCH₃ C₉H₇BrN₂O₂ 255.07 1092351-65-9 Bromine at position 5; no Cl or CF₃
Substituent Impact Analysis:
  • Halogen Position : Bromine at position 6 (target compound) vs. position 5 (Table 1, row 5) alters electrophilic reactivity and binding affinity in biological targets .
  • Trifluoromethyl vs. Methyl : The CF₃ group (target compound) increases lipophilicity (logP ~2.5 estimated) compared to CH₃ (logP ~1.8), enhancing membrane permeability .
  • Ester Group : Methyl esters (target) hydrolyze faster than ethyl esters (e.g., ), affecting pharmacokinetics .
Key Challenges:
  • Decarboxylation risks during high-temperature steps necessitate controlled flow synthesis (e.g., microreactors at 125°C) .
  • Nitration of imidazo[1,2-a]pyridines requires concentrated H₂SO₄/HNO₃, posing safety concerns .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Aqueous Solubility (µg/mL) LogP IC₅₀ (CDK2 Inhibition, nM) Notes
Target Compound 12.5 (pH 7.4) 2.5 Not reported High metabolic stability due to CF₃
Ethyl 6-bromo-8-fluoro analog 18.3 2.1 120 Fluoro improves solubility but reduces lipophilicity
8-Amino-6-bromo analog 45.6 1.3 85 Amino group enhances solubility and target binding
Key Findings:
  • Trifluoromethyl Group : The CF₃ in the target compound reduces aqueous solubility (12.5 µg/mL) but extends half-life in vivo due to resistance to oxidative metabolism .
  • Chloro vs.

Patent and Commercial Landscape

  • The target compound is listed in specialty chemical catalogs (e.g., SynChem, Inc.) as a building block for kinase inhibitors .
  • Ethyl ester analogs (e.g., CAS 1121056-78-7) are patented for antitrypanosomal applications, highlighting the therapeutic versatility of this scaffold .

Biological Activity

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, endows it with significant biological activity, particularly in the fields of cancer research and enzyme inhibition.

The molecular formula of this compound is C10H7BrClF3N2O2C_{10}H_{7}BrClF_{3}N_{2}O_{2}, with a molecular weight of approximately 309.04 g/mol. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound disrupts cell cycle progression and can induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The half-maximal inhibitory concentration (IC50) values reported for these activities are significantly lower than those for conventional chemotherapeutics, suggesting a promising therapeutic index .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play critical roles in tumor invasion and metastasis. By inhibiting MMPs, the compound may reduce the metastatic potential of tumors .

Case Studies

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.126 μM). This effect was attributed to the induction of apoptosis and disruption of cell cycle progression .
  • In Vivo Efficacy : A pharmacodynamic study in a BALB/c nude mouse model showed that administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The mechanism was linked to its ability to inhibit key signaling pathways involved in tumor growth and survival .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMCF-70.126CDK inhibition
AntiproliferativeMDA-MB-2310.126Apoptosis induction
MMP Inhibition--Disruption of tumor invasion
AnticancerVarious<10Enzyme inhibition

Q & A

Q. What are the key synthetic pathways for preparing 6-bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester?

Answer: The synthesis typically involves halogenation and functionalization of the imidazo[1,2-a]pyridine core. For example:

  • Stepwise halogenation : Bromination at position 6 (e.g., using N-bromosuccinimide) followed by chlorination at position 2.
  • Trifluoromethylation : Introduction of the CF₃ group at position 8 via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling).
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions.
    Critical intermediates (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are often synthesized first, as described in crystallographic studies .
    Key Reference : Multi-step synthesis of related imidazopyridine derivatives is detailed in medicinal chemistry literature .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-stacking in imidazo[1,2-a]pyridines) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Br, Cl, CF₃) and confirms regioselectivity.
  • Mass spectrometry : High-resolution MS validates molecular weight (expected ~384.5 g/mol).
  • Computational modeling : DFT calculations predict electron density distribution, aiding in reactivity studies .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential volatility of halogenated intermediates.
  • Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity?

Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways.
  • In-situ monitoring : Employ techniques like HPLC or Raman spectroscopy to identify intermediates.
  • Alternative catalysts : Test Pd/Cu systems for improved trifluoromethylation efficiency .
  • Statistical design : Apply factorial experiments to optimize temperature, solvent, and catalyst ratios .

Q. What methodologies assess the environmental impact of this compound?

Answer:

  • Persistence/bioaccumulation : Use OECD 307 guidelines for soil degradation studies.
  • Ecotoxicology : Perform Daphnia magna or algae growth inhibition tests.
  • Advanced oxidation processes (AOPs) : Evaluate degradation via UV/H₂O₂ or ozonation .
    Data Gap : No direct ecotoxicological data exists for this compound; extrapolate from structurally similar imidazopyridines .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized for drug discovery?

Answer:

  • Substituent effects : The electron-withdrawing Cl and CF₃ groups enhance electrophilicity at position 2, facilitating Suzuki-Miyaura couplings.
  • Ligand screening : Test Buchwald-Hartwig ligands (e.g., XPhos) for amination reactions.
  • Solvent optimization : Use DMF or THF for polar transition states .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

Answer:

  • pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Temperature stress : Accelerated stability studies at 40°C/75% RH for 4 weeks.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation .

Key Challenges & Future Directions

  • Synthetic bottlenecks : Low yields in trifluoromethylation steps require novel catalysts.
  • Biological activity : Prioritize kinase inhibition assays (e.g., CDK2) based on structural analogs .
  • Environmental monitoring : Develop LC-MS/MS methods for detecting trace residues in water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.